molecular formula C8H6F2O4S B3155269 2-Difluoromethanesulfonylbenzoic acid CAS No. 79676-58-7

2-Difluoromethanesulfonylbenzoic acid

Cat. No.: B3155269
CAS No.: 79676-58-7
M. Wt: 236.19 g/mol
InChI Key: XLEBSMWWVRWRTM-UHFFFAOYSA-N
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Description

2-Difluoromethanesulfonylbenzoic acid is a chemical compound with the molecular formula C8H6F2O4S and a molecular weight of 236.19 g/mol. It is commonly used in scientific experiments as a reactant and intermediate compound. The compound is characterized by the presence of a difluoromethylsulfonyl group attached to a benzoic acid moiety, making it a valuable reagent in various chemical reactions.

Scientific Research Applications

2-Difluoromethanesulfonylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is used in the study of enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Future Directions

While specific future directions for 2-Difluoromethanesulfonylbenzoic acid are not mentioned in the available resources, the field of difluoromethylation has seen significant advances . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-difluoromethanesulfonylbenzoic acid typically involves the introduction of the difluoromethylsulfonyl group to a benzoic acid derivative. One common method includes the reaction of benzoic acid with difluoromethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Difluoromethanesulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The difluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Mechanism of Action

The mechanism of action of 2-difluoromethanesulfonylbenzoic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylsulfonyl group is highly reactive, allowing the compound to participate in a wide range of transformations. Molecular targets and pathways involved include enzyme active sites and protein binding domains, where the compound can modify or inhibit biological activity .

Comparison with Similar Compounds

    Benzoic acid: A simpler analog without the difluoromethylsulfonyl group.

    Mefenamic acid: An NSAID with a similar benzoic acid core but different functional groups.

    Tranexamic acid: A synthetic derivative of lysine with antifibrinolytic properties

Uniqueness: 2-Difluoromethanesulfonylbenzoic acid is unique due to the presence of the difluoromethylsulfonyl group, which imparts distinct reactivity and properties compared to other benzoic acid derivatives. This makes it a valuable reagent in synthetic chemistry and a potential candidate for drug development.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O4S/c9-8(10)15(13,14)6-4-2-1-3-5(6)7(11)12/h1-4,8H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEBSMWWVRWRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401277105
Record name 2-[(Difluoromethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79676-58-7
Record name 2-[(Difluoromethyl)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79676-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Difluoromethyl)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401277105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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